Unprecedented Nazarov Cyclization Enables Formal Synthesis of (±)-Methyl Rocaglate
Acetyl bromide uniquely mediates the Nazarov cyclization of a cross-conjugated pentadienone to afford the core structure of rocaglate natural products, a transformation that had not been successfully achieved with other acylating reagents [1]. The reaction proceeds in excellent yield, providing a strategically direct route to these antitumor agents. This represents a distinct capability not replicable with acetyl chloride, acetic anhydride, or bromoacetyl bromide.
| Evidence Dimension | Reaction feasibility (Nazarov cyclization of cross-conjugated pentadienone) |
|---|---|
| Target Compound Data | Successful conversion; excellent yield |
| Comparator Or Baseline | Acetyl chloride, acetic anhydride, and other standard acylating agents |
| Quantified Difference | Reaction does not occur with comparators; exclusive to acetyl bromide |
| Conditions | Cross-conjugated pentadienone substrate; acetyl bromide as sole effective mediator |
Why This Matters
This exclusive reactivity enables access to a class of antitumor natural products that cannot be synthesized via alternative acylating agents, making acetyl bromide an essential reagent for this synthetic route.
- [1] Magnus, P. D., Freund, W. A., Moorhead, E. J., Rainey, T. J. Formal synthesis of (±)-methyl rocaglate using an unprecedented acetyl bromide mediated Nazarov reaction. J. Am. Chem. Soc., 2012, 134(14), 6140-6142. View Source
